1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide is a complex organic compound notable for its structural diversity and potential biological activities. This compound features a piperidine ring, a pyrazole moiety, and a phenoxyethyl linkage, which contribute to its unique properties. It is of significant interest in medicinal chemistry and pharmacology due to its potential therapeutic applications in treating various diseases, including cancer and inflammatory conditions.
This compound can be classified as a member of the piperidine family, which are cyclic organic compounds containing a six-membered ring with one nitrogen atom. The presence of the pyrazole ring further classifies it as a heterocyclic compound, specifically one that may exhibit biological activity. The compound's chemical structure is represented by the International Union of Pure and Applied Chemistry (IUPAC) name: 1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide .
The synthesis of 1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide typically involves several key steps:
The molecular formula for 1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide is , with a molecular weight of approximately 406.486 g/mol . The structure includes:
This structural diversity allows for various interactions with biological targets, making it an interesting candidate for drug development.
The compound can participate in several chemical reactions due to its functional groups:
The mechanism of action for 1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
The physical properties include:
Chemical properties include:
The potential applications of 1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide span several fields:
The compound is formally identified by the IUPAC name: 1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide. This name systematically defines the molecular architecture:
Structural representations include:
O=C(C1CCN(CCOC2=CC=C(C3=NNC=C3C4=CC=CC=C4)C(O)=C2)CC1)N
[1] [4] WNGOLLOYIRPBJK-UHFFFAOYSA-N
(for the hydrochloride salt) [1] [4] NC(=O)C1CCN(CCOC2=CC=C(C3=NNC=C3C3=CC=CC=C3)C(O)=C2)CC1
[1] The structure integrates three pharmacophores: a phenolic hydroxyl (hydrogen-bond donor), a phenylpyrazole (planar aromatic system), and a piperidine-4-carboxamide (flexible hydrogen-bonding unit).
This compound is primarily referenced by its ZINC database identifier ZINC32540717
in scientific literature [1] [4]. Other designations include:
ZINC 32540717
or ZINC-32540717
[4] No widely accepted laboratory abbreviations (e.g., acronyms) are documented in the available sources.
The molecular formula is C₂₃H₂₆N₄O₃, confirmed across multiple sources [1] [4]. Key mass data include:
Table 1: Molecular Weight and Composition
Property | Value | Source |
---|---|---|
Molecular weight | 406.48 g/mol | Calculated |
Exact mass (neutral) | 406.2006 Da | Calculated |
Elemental composition | C 67.97%; H 6.45%; N 13.78%; O 11.81% | [1] |
For the hydrochloride salt (CAS 1010869-76-7):
The compound exhibits no chiral centers in its base structure, as confirmed by:
However, two forms of isomerism are relevant:
Comparative stereochemical analysis with analogs:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7